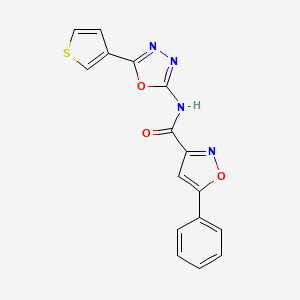

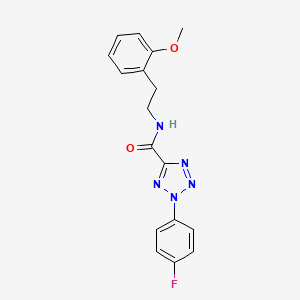

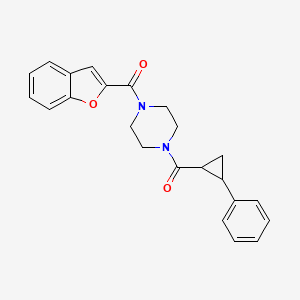

5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The 1,3,4-oxadiazole derivatives are known for their diverse biological activities and have been the subject of various synthetic strategies due to their potential pharmaceutical applications.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through different synthetic routes. For instance, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan leads to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, which is an intermediate in the synthesis of the corresponding 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid . Another novel condensing agent, 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], has been prepared and found to be useful for the one-pot synthesis of various compounds including amides and esters under mild conditions .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide has been determined, revealing a triclinic crystal system with specific unit cell parameters . Similarly, the crystal structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been analyzed, providing insights into the stabilization of the structure through hydrogen bond interactions .

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring can participate in various chemical reactions, leading to the formation of different products. For instance, the reaction of 5-phenyl-1,3,4-oxadiazole-2-thione with formaldehyde and amines results in the formation of new N-aminomethylation compounds . Additionally, the ring transformation of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives has been observed under certain conditions, such as acid hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents on the oxadiazole ring can significantly affect properties such as solubility, melting point, and reactivity. The crystallographic analysis provides valuable information about the molecular conformation, which is crucial for understanding the reactivity and interaction of these compounds with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthetic Pathways : Research has explored the synthesis of new compounds derived from oxadiazole, demonstrating the versatility of these molecules in chemical synthesis. For example, studies have described the synthesis of novel Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione, showcasing the potential of these compounds in generating a variety of chemically interesting and potentially useful derivatives (Roman et al., 2007).

- Crystal Structure Determination : The determination of the crystal and molecular structure of compounds related to oxadiazoles, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been achieved through single-crystal X-ray analysis. This research aids in understanding the molecular geometry and potential reactivity of these compounds (Viterbo et al., 1980).

Anticancer Activity

- Anticancer Compounds Design : The design and synthesis of N-substituted benzamides with oxadiazole and thiophene moieties have shown moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of these compounds in therapeutic applications (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activity

- Antimicrobial Properties : Isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies indicate the potential of such compounds in developing new antimicrobial agents (Shingare et al., 2018).

Material Science Applications

- Electrochromic Properties : Research into polyamides having pendent carbazole groups, including those synthesized from oxadiazole derivatives, has shown promising electrochromic properties. These materials could have applications in smart windows, displays, and other electronic devices (Hsiao et al., 2013).

Propiedades

IUPAC Name |

5-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O3S/c21-14(12-8-13(23-20-12)10-4-2-1-3-5-10)17-16-19-18-15(22-16)11-6-7-24-9-11/h1-9H,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZWYSVPRLHIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014138.png)

![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)

![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3014142.png)

![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)